Technical Guide: Structural Elucidation & Control of N-Isopropyl Carvedilol
Technical Guide: Structural Elucidation & Control of N-Isopropyl Carvedilol
Executive Summary
In the high-stakes domain of pharmaceutical impurity profiling, N-Isopropyl Carvedilol (CAS: 1246819-01-1) represents a critical process-related impurity.[1][2] Arising typically from the unintended alkylation of the secondary amine in Carvedilol, this impurity poses challenges in both synthesis control and downstream purification.
This guide provides a rigorous technical framework for the identification, structural elucidation, and control of N-Isopropyl Carvedilol. It is designed for analytical scientists and process chemists, moving beyond basic detection to establishing definitive structural proof and causal origin.
Part 1: Theoretical Origin & Synthetic Logic
The Mechanism of Formation
Carvedilol acts as a secondary amine. The formation of N-Isopropyl Carvedilol is classically attributed to N-alkylation or Reductive Amination .
-
Pathway A (Reductive Amination - Most Probable): This occurs when Carvedilol is exposed to Acetone (a common solvent for crystallization or cleaning) in the presence of a reducing environment (e.g., residual hydrides or catalytic hydrogenation conditions). The secondary amine reacts with acetone to form a Schiff base (imine/enamine), which is subsequently reduced to the N-isopropyl tertiary amine.
-
Pathway B (Direct Alkylation): Reaction with an isopropyl halide (e.g., 2-bromopropane) if used in the facility, though this is less common in standard Carvedilol synthesis routes.
Synthetic Pathway Visualization
The following diagram illustrates the transformation of the Carvedilol API into the N-Isopropyl impurity via the Acetone-Adduct pathway.
Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the secondary amine core.
Part 2: Chromatographic Isolation (LC-UV-MS)
To elucidate the structure, the impurity must first be resolved from the parent API. N-Isopropyl Carvedilol, being a tertiary amine with an additional alkyl group, exhibits higher lipophilicity than Carvedilol.
HPLC/UPLC Method Parameters
The following protocol ensures baseline separation (Resolution > 2.0).
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | C18 (L1) Hybrid Particle (e.g., BEH C18), 1.7 µm | High pH stability is required as basic mobile phases improve peak shape for amines. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | High pH keeps the amine neutral/less ionized, increasing retention and separation factor. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength to elute the lipophilic N-isopropyl impurity. |
| Gradient | 20% B to 80% B over 15 mins | Shallow gradient required to resolve the impurity which likely elutes on the tail of the API. |
| Detection | UV @ 240 nm & 285 nm | 240 nm for the carbazole moiety; 285 nm for specificity. |
| Relative Retention (RRT) | ~1.15 - 1.25 | The isopropyl group adds hydrophobicity, causing later elution than Carvedilol. |
Part 3: Mass Spectrometry (MS/MS) Profiling
Mass spectrometry provides the first tier of structural confirmation. We utilize Electrospray Ionization (ESI) in Positive Mode.
MS Data Summary
-
Parent Carvedilol (MW): 406.47 Da
-
N-Isopropyl Carvedilol (MW): 448.55 Da (+42 Da shift corresponding to C3H6)
Fragmentation Logic (MS2)
In MS/MS, the fragmentation pattern confirms the location of the modification. The "N-isopropyl" group is attached to the central nitrogen, affecting the fragmentation of the ethyl-amine chain.
| Ion Type | m/z (approx) | Structural Assignment | Diagnostic Value |
| [M+H]+ | 449.2 | Protonated Molecular Ion | Confirms mass increase of +42 Da (Isopropyl). |
| Fragment A | ~224.1 | Carbazole-epoxide head group | Often unchanged, indicating the modification is NOT on the carbazole ring. |
| Fragment B | ~150-180 | Phenoxy-ethyl tail | Shifts in these fragments suggest the modification is on the amine linker. |
| Loss | -43 Da | Loss of Isopropyl radical/group | Definitive proof of the isopropyl moiety. |
Part 4: NMR Spectroscopy (Structural Confirmation)
While MS confirms the mass, NMR provides the connectivity. The 1H-NMR spectrum of N-Isopropyl Carvedilol will show distinct signals absent in the parent API.
Comparative NMR Table (DMSO-d6)
Note: Chemical shifts are representative estimates based on structural shielding/deshielding effects.
| Proton Assignment | Carvedilol (Parent) δ (ppm) | N-Isopropyl Carvedilol (Impurity) δ (ppm) | Analysis |
| N-H (Amine) | ~2.0 - 3.0 (Broad) | Absent | The loss of the secondary amine proton confirms N-substitution. |
| Isopropyl -CH (Methine) | N/A | ~3.0 - 3.5 (Septet) | Diagnostic signal. The methine proton of the isopropyl group, coupled to two methyls. |
| Isopropyl -CH3 (Methyls) | N/A | ~1.1 - 1.3 (Doublet) | Two equivalent methyl groups (6H integration). Strong diagnostic doublet. |
| Carbazole Aromatic | 7.0 - 8.3 (Multiplet) | 7.0 - 8.3 (Multiplet) | Unchanged. Confirms the carbazole core is intact. |
| Phenoxy Aromatic | 6.6 - 7.0 (Multiplet) | 6.6 - 7.0 (Multiplet) | Unchanged. Confirms the phenoxy tail is intact. |
Analytical Decision Workflow
The following DOT diagram outlines the logical flow for confirming the structure of N-Isopropyl Carvedilol.
Figure 2: Step-by-step analytical decision tree for structural confirmation.
Part 5: Regulatory & Control Strategy
ICH Q3A/Q3B Compliance
Under ICH guidelines, N-Isopropyl Carvedilol is considered a Process Related Impurity .
-
Reporting Threshold: 0.05% (or 0.10% depending on dose).
-
Identification Threshold: 0.10% (requires structural evidence provided above).
-
Qualification Threshold: 0.15% (requires safety/tox studies).
Control Measures
To mitigate the formation of this impurity during manufacturing:
-
Solvent Swap: Avoid using Acetone in the final crystallization step if the secondary amine is free. Use Ethyl Acetate or Isopropyl Alcohol (IPA) cautiously (IPA is less reactive than acetone but can still participate in alkylation under extreme conditions, though acetone/Schiff base formation is the primary risk).
-
pH Control: Ensure the reaction environment does not favor Schiff base formation (avoid acidic catalysis in the presence of ketones).
-
Purging: If formed, the impurity is more lipophilic; it can be purged using a wash with a non-polar solvent or by recrystallization from a polar solvent where the impurity remains in the mother liquor.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[3] [Link]
-
VEEPrho Standards. N-Isopropyl Carvedilol Structure and CAS Information.[Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. J. Chem. Pharm.[2] Res., 2011, 3(6):33-45.[2] [Link]

